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Compound of Interest

Compound Name: 2-Ethylstyrene

Cat. No.: B3423024 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Ethylstyrene (o-vinyltoluene), a valuable monomer in polymer synthesis and a key

intermediate in various organic transformations. The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for acquiring these spectra. This information is crucial for the

unambiguous identification, characterization, and quality control of 2-Ethylstyrene in research

and industrial settings.

Spectroscopic Data Summary
The spectroscopic data for 2-Ethylstyrene are summarized in the tables below, providing a

quick reference for its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 2-Ethylstyrene (CDCl₃)
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.50 - 7.10 m - 4 Ar-H

6.85 dd 17.4, 10.9 1 -CH=CH₂

5.65 dd 17.4, 1.5 1 -CH=CH₂ (trans)

5.25 dd 10.9, 1.5 1 -CH=CH₂ (cis)

2.70 q 7.6 2 -CH₂-CH₃

1.25 t 7.6 3 -CH₂-CH₃

Table 2: ¹³C NMR Spectroscopic Data for 2-Ethylstyrene (CDCl₃)

Chemical Shift (δ) ppm Assignment

142.5 Ar-C (quaternary)

137.8 Ar-C (quaternary)

135.5 -CH=CH₂

128.0 Ar-CH

127.5 Ar-CH

126.3 Ar-CH

125.8 Ar-CH

115.5 -CH=CH₂

26.5 -CH₂-CH₃

14.0 -CH₂-CH₃

Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for 2-Ethylstyrene
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Wavenumber (cm⁻¹) Intensity Assignment

3080 Medium =C-H stretch (vinyl)

3060 - 3010 Medium =C-H stretch (aromatic)

2965, 2870 Strong -C-H stretch (aliphatic)

1628 Medium C=C stretch (vinyl)

1600, 1485, 1450 Medium to Weak C=C stretch (aromatic ring)

990, 910 Strong =C-H bend (out-of-plane, vinyl)

780 Strong
C-H bend (out-of-plane, ortho-

disubstituted aromatic)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 2-Ethylstyrene

m/z Relative Intensity (%) Assignment

132 60 [M]⁺ (Molecular Ion)

117 100 [M - CH₃]⁺ (Base Peak)

91 40 [C₇H₇]⁺ (Tropylium ion)

77 15 [C₆H₅]⁺ (Phenyl ion)

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above. These protocols are generalized for a liquid aromatic hydrocarbon like 2-Ethylstyrene
and may be adapted based on the specific instrumentation available.

NMR Spectroscopy
¹H and ¹³C NMR Spectra Acquisition
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Sample Preparation: Approximately 10-20 mg of 2-Ethylstyrene is dissolved in about 0.6 mL

of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard. The solution is transferred to a 5 mm NMR tube.

Instrumentation: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: Approximately 16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

¹³C NMR Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Spectral Width: Approximately 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 512-1024 (or more, depending on concentration).

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00

ppm.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - IR Spectrum Acquisition

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b3423024?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3423024?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: A single drop of neat 2-Ethylstyrene is placed directly onto the crystal

of an ATR accessory.

Instrumentation: An FTIR spectrometer equipped with a diamond or zinc selenide ATR

accessory.

Data Acquisition:

A background spectrum of the clean, empty ATR crystal is collected.

The sample is applied, and the sample spectrum is recorded.

The spectrum is typically collected over a range of 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI) - Mass Spectrum Acquisition

Sample Introduction: A small amount of 2-Ethylstyrene is introduced into the mass

spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-

MS, a dilute solution in a volatile solvent like dichloromethane or hexane is prepared.

Instrumentation: A mass spectrometer operating in electron ionization (EI) mode.

Ionization Parameters:

Ionization Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Analysis: The ions are separated by a quadrupole or time-of-flight (TOF) mass

analyzer.
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Data Acquisition: The mass spectrum is recorded over a mass-to-charge (m/z) range of

approximately 40-200 amu.

Mandatory Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Ethylstyrene.
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Caption: Workflow for Spectroscopic Analysis of 2-Ethylstyrene.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Ethylstyrene: A Technical
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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